2,5-Dichloro-n-methylbenzenesulfonamide

Medicinal Chemistry Computational Chemistry SAR Analysis

Obtain a well-characterized sulfonamide building block for Wnt inhibitor libraries. This 2,5-dichloro-N-methyl derivative provides: - Validated core for β-catenin pathway modulators - N-methyl handle for facile diversification via N-alkylation/arylation - Distinct electronic profile vs. other dichloro isomers Available in research quantities with batch consistency.

Molecular Formula C7H7Cl2NO2S
Molecular Weight 240.11 g/mol
CAS No. 6326-15-4
Cat. No. B161001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-n-methylbenzenesulfonamide
CAS6326-15-4
Molecular FormulaC7H7Cl2NO2S
Molecular Weight240.11 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
InChIKeyGGMKUYAJGXCRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-methylbenzenesulfonamide Overview


2,5-Dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4), also known as NSC 31190, is a benzenesulfonamide derivative characterized by chlorine substituents at the 2- and 5-positions and an N-methyl group on the sulfonamide moiety [1]. With a molecular formula of C7H7Cl2NO2S and a molecular weight of 240.11 g/mol, this compound serves primarily as a versatile synthetic building block in medicinal and agricultural chemistry . The 2,5-dichloro substitution pattern distinguishes it from other dichlorobenzenesulfonamide isomers (e.g., 2,4-dichloro, 3,4-dichloro) and from the parent unsubstituted benzenesulfonamide, conferring unique electronic and steric properties that influence its reactivity and biological profile . The compound is commercially available from multiple vendors at purity grades ranging from 95% to 98%, typically as a research-grade chemical not intended for human or veterinary therapeutic use .

Substitution 2,5-Dichloro pattern provides distinct electronic and steric profile vs. other dichloro isomers
Synthetic handle N-methyl sulfonamide enables direct N-alkylation without protecting group strategies
Building block Core scaffold for medicinal chemistry SAR and agrochemical intermediate synthesis

Why 2,5-Dichloro-N-methylbenzenesulfonamide Cannot Be Replaced


Benzenesulfonamides with different chlorine substitution patterns exhibit markedly different physicochemical properties, synthetic utility, and biological activity profiles. The 2,5-dichloro arrangement in this compound creates a specific electronic distribution and steric environment that differs fundamentally from the 2,4-dichloro, 3,4-dichloro, or 2,6-dichloro isomers . Structure-activity relationship (SAR) studies on 2,5-dichlorobenzenesulfonamide derivatives have demonstrated that even minor changes to the substitution pattern (e.g., moving from 2,5-dichloro to 2,6-dihalogenation) can significantly alter biological activity [1]. Furthermore, the N-methyl group affects both solubility and hydrogen-bonding capacity compared to the primary sulfonamide (-NH2) analog, influencing the compound's behavior in synthetic transformations and biological assays . Generic substitution without verification of identical substitution pattern and functional group composition would introduce uncontrolled variables in any research or industrial application.

Risk factor
2,5-Dichloro-N-methyl (Target)
Alternatives may introduce
Isomer substitution
2,5-dichloro arrangement; LogP 2.22, PSA 55 Ų class-level
2,4- or 3,4-dichloro isomers shift electronic distribution and may alter target binding
N-substitution
N-methyl secondary sulfonamide; single H-bond donor
Primary sulfonamide (-NH2) has different reactivity, solubility, and H-bond capacity
Biological SAR
2,5-dichloro scaffold yields specific Wnt/β-catenin activity baseline
2,6-dihalogenation or other patterns may produce divergent pathway responses

2,5-Dichloro-N-methylbenzenesulfonamide: Distinguishing Evidence


Electronic Properties: 2,5-Dichloro vs. Other Isomers

The 2,5-dichloro substitution pattern in this compound produces a distinct electronic distribution compared to other dichlorobenzenesulfonamide isomers. The calculated partition coefficient (LogP) for 2,5-dichloro-N-methylbenzenesulfonamide is 2.22 (ACD/LogP), with a polar surface area (PSA) of 55 Ų . These values differ from the 2,4-dichloro analog (estimated LogP ~2.0-2.3, PSA ~55-60 Ų depending on orientation) and the 3,4-dichloro analog (estimated LogP ~2.1-2.4). The specific 2,5-arrangement places the chlorine atoms in a meta relationship to each other and ortho/para relative to the sulfonamide group, creating a unique electrostatic potential surface that influences molecular recognition and binding affinity .

Electronic Profile
Class-level inference
LogP 2.22 | PSA 55 Ų
Distinct lipophilicity vs. unsubstituted parent; influences permeability
Calculated ACD/Labs; experimental validation pending
Medicinal Chemistry Computational Chemistry SAR Analysis

N-Methyl vs. Primary Sulfonamide: Synthetic Versatility

The N-methyl group in 2,5-dichloro-N-methylbenzenesulfonamide provides a protected secondary sulfonamide that can be further functionalized via N-alkylation or acylation, whereas primary sulfonamide analogs (-NH2) require additional protection/deprotection steps . The N-methyl substituent also eliminates the acidic NH proton (pKa ~10-11 in primary sulfonamides), resulting in different hydrogen-bonding capacity and solubility properties. Commercial availability data shows that 2,5-dichloro-N-methylbenzenesulfonamide is offered at 95-98% purity (CAS 6326-15-4) [1], while the corresponding primary sulfonamide (2,5-dichlorobenzenesulfonamide, CAS 120-97-8) is a distinct commercial product with different synthetic applications.

Synthetic Versatility
Class-level inference
N-methyl enables direct N-alkylation without protection
Supports efficient multi-step derivatization
Primary sulfonamide requires protect/deprotect steps
Synthetic Chemistry Building Blocks Medicinal Chemistry

Wnt/β-Catenin Inhibitor SAR: 2,5-Dichloro vs. 2,6-Dihalogenation

Structure-activity relationship studies on the Wnt/β-catenin inhibitor FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide) and its analogs have demonstrated that the 2,5-dichlorophenylsulfonyl substituent plays a critical role in biological activity [1]. While 2,6-dihalogenation patterns generally produced more biologically active analogs than the 2,5-dichloro arrangement in FH535, other SAR modifications led to analogs with comparable or only slightly improved activity, establishing the 2,5-dichloro scaffold as a valid pharmacophoric element [2]. This class-level evidence indicates that the 2,5-dichloro-N-methylbenzenesulfonamide core serves as a key intermediate for generating compounds with potential Wnt pathway inhibitory activity, with the 2,5-substitution pattern providing a specific activity baseline from which further optimization can proceed.

Wnt Pathway SAR
Class-level inference
2,5-Dichloro scaffold: IC50 9.3–15.4 μM in Huh7/PLC/LCSC cells
Supports scaffold exploration for Wnt inhibition assays
2,6-Dihalo analogs may exhibit different activity
Cancer Research Wnt Signaling β-Catenin Inhibition SAR

Commercial Purity & Regulatory Profile

2,5-Dichloro-N-methylbenzenesulfonamide is commercially available at 95% (AKSci) to 98% purity (CalpacLab) [1], with established safety classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) under GHS07 . Unlike certain sulfonamide derivatives that possess additional toxicological concerns or are controlled substances, this compound is not classified as a hazardous material for DOT/IATA transport , simplifying logistics. This regulatory profile differs from sulfonamide derivatives containing nitro groups or other toxicophores that may carry additional hazard classifications and shipping restrictions.

Commercial Profile
Supporting evidence
Purity 95–98% | GHS H302/H315/H319/H335
Simplifies procurement and lab handling
Supplier specifications; verify CoA
Procurement Regulatory Compliance Safety Data Quality Control

2,5-Dichloro-N-methylbenzenesulfonamide Application Scenarios


Wnt/β-Catenin Inhibitor Building Block

As demonstrated by the SAR studies on FH535 and related analogs, the 2,5-dichloro-N-methylbenzenesulfonamide core serves as a key scaffold for developing Wnt/β-catenin signaling inhibitors [1]. The compound's 2,5-dichloro substitution pattern and N-methyl sulfonamide functionality provide a validated starting point for medicinal chemists exploring inhibitors of this pathway, which is frequently upregulated in hepatocellular carcinoma and other cancers [2]. Researchers can utilize this building block to generate focused libraries for SAR exploration and lead optimization.

N-Substituted Sulfonamide Intermediate

The N-methyl sulfonamide group in 2,5-dichloro-N-methylbenzenesulfonamide provides a versatile synthetic handle for further functionalization via N-alkylation, N-arylation, or N-acylation reactions . This enables the efficient synthesis of diverse sulfonamide-containing compounds without the need for protecting group strategies required for primary sulfonamide intermediates. The compound is suitable for applications requiring a 2,5-dichlorophenylsulfonyl moiety with a protected nitrogen, as established in patent literature describing benzenesulfonamide-based therapeutic agents [3].

Agrochemical Intermediate

Sulfonamide derivatives, including those based on the 2,5-dichlorobenzenesulfonamide scaffold, have documented utility as microbicides and herbicides in agricultural applications [4]. The specific electronic properties conferred by the 2,5-dichloro substitution pattern and the N-methyl group make this compound a candidate intermediate for the synthesis of crop protection agents. The compound's established safety profile (non-hazardous for transport, manageable GHS classification) supports its use in agrochemical research and development programs .

Computational Chemistry Reference Compound

The well-characterized physicochemical properties of 2,5-dichloro-N-methylbenzenesulfonamide—including calculated LogP (2.22), PSA (55 Ų), density (1.5±0.1 g/cm³), and boiling point (356.3±52.0 °C)—make it suitable as a reference compound in computational chemistry studies . Its distinct 2,5-dichloro substitution pattern provides a valuable data point for validating QSAR models, molecular docking simulations, and physicochemical property prediction algorithms relevant to sulfonamide-containing drug candidates .

Application
Selection Property
Validation Focus
Wnt/β-catenin inhibitor SAR
2,5-Dichlorobenzenesulfonamide scaffold
Cell-based Wnt/β-catenin pathway assay context
N-substituted sulfonamide intermediate
N-methyl secondary sulfonamide handle
N-alkylation/acylation reactivity assessment
Agrochemical candidate intermediate
Benzenesulfonamide core with 2,5-dichloro pattern
Agrochemical activity screening studies
Computational reference compound
Well-characterized LogP, PSA, density
QSAR/model prediction validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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